molecular formula C10H6FNO2 B049480 6-Fluoroquinoline-3-carboxylic acid CAS No. 116293-90-4

6-Fluoroquinoline-3-carboxylic acid

Katalognummer B049480
CAS-Nummer: 116293-90-4
Molekulargewicht: 191.16 g/mol
InChI-Schlüssel: WZTBLZIAYMSIOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoroquinoline-3-carboxylic acid is a chemical compound with the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .


Synthesis Analysis

The synthesis of 6-Fluoroquinoline-3-carboxylic acid and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-3-carboxylic acid is represented by the SMILES string OC(=O)c1cnc2ccc(F)cc2c1 .


Physical And Chemical Properties Analysis

6-Fluoroquinoline-3-carboxylic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

6-Fluoroquinoline-3-carboxylic acid: is a key precursor in the synthesis of fluoroquinolone antibiotics . These antibiotics are known for their potent antibacterial activity, which is largely due to their ability to inhibit bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and its inhibition effectively halts bacterial growth. The introduction of a fluorine atom at the 6-position of the quinoline ring structure has been shown to significantly enhance the antimicrobial properties of these compounds.

Synthesis of Fluoroquinolones

The compound serves as a building block in the synthesis of various fluoroquinolones . Researchers have developed numerous synthetic approaches to modify the quinolone system by incorporating different substituents into the quinoline ring or through annelation, which is the formation of new rings. These modifications can lead to new compounds with potential therapeutic applications.

Metal Complex Formation

6-Fluoroquinoline-3-carboxylic acid: can form complexes with metals, which have diverse applications in scientific research . These metal complexes can be used in studies related to understanding the interaction between metal ions and organic molecules, which is important in fields like bioinorganic chemistry and materials science.

Structural Modifications for Drug Development

The structural modification of 6-Fluoroquinoline-3-carboxylic acid allows for the development of new drugs with improved pharmacological profiles . By altering the quinoline structure, researchers can create derivatives with enhanced potency, reduced toxicity, and better pharmacokinetics, which are essential attributes for effective drug development.

Biological Activity Studies

The fluoroquinolone derivatives synthesized from 6-Fluoroquinoline-3-carboxylic acid can be studied for various types of biological activities . This includes not only antibacterial properties but also potential antiviral, antifungal, and anticancer activities. Such studies contribute to the understanding of the “structure-activity” relationships, which are fundamental in medicinal chemistry.

Research Tool in Early Discovery

Sigma-Aldrich provides 6-Fluoroquinoline-3-carboxylic acid to early discovery researchers as part of a collection of unique chemicals . Although analytical data is not collected for this product, it is used by researchers to confirm product identity and purity in the early stages of chemical research, which is critical in the discovery of new compounds and the development of novel therapeutic agents.

Safety And Hazards

The safety information available indicates that 6-Fluoroquinoline-3-carboxylic acid may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name

6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBLZIAYMSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588889
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinoline-3-carboxylic acid

CAS RN

116293-90-4
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3 N aqueous sodium hydroxide (5 mL, 15 mmol) was added to a solution of 6-fluoro-quinoline-3-carboxylic acid ethyl ester (2.2 g, 10 mmol) in methanol (50 mL). A heavy precipitate developed, and the mixture was diluted with an additional 50 mL of methanol to facilitate stirring. The mixture was stirred for 3 hours, then neutralized with of 1N hydrochloric acid (15 mL). The methanol was evaporated in vacuo, and the slurry diluted with water. The product was collected by filtration and washed with water, to give the product, 1.76 g (92%) as a colorless solid. MS: m/z 192.1 (MH+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Fluoroquinoline-3-carboxylic acid
Reactant of Route 4
6-Fluoroquinoline-3-carboxylic acid
Reactant of Route 5
6-Fluoroquinoline-3-carboxylic acid
Reactant of Route 6
6-Fluoroquinoline-3-carboxylic acid

Q & A

Q1: How does the structure of 6-fluoroquinoline-3-carboxylic acid derivatives impact their antibacterial activity?

A1: The structure of 6-fluoroquinoline-3-carboxylic acid derivatives significantly influences their antibacterial activity. Research has shown that:

  • Substitutions at the C-7 position: Incorporating piperazinyl (g), 3-aminopyrrolidinyl (a), 3-(aminomethyl)pyrrolidinyl (b), and alkylated 3-(aminomethyl)pyrrolidinyl (c-f) at the C-7 position of the quinolone ring system significantly impacted the in vitro activity against Gram-negative bacteria. The order of potency enhancement was a > b > g > c-f. []
  • Substitutions at the C-8 position: Modifying the C-8 position with fluorine, chlorine, or replacing the benzene ring with a naphthyridine ring enhanced activity compared to an unsubstituted C-8 position. This enhancement followed the order: F > Cl > naphthyridine > H. Interestingly, introducing an amino or nitro group at C-8 decreased activity. []

Q2: What is the significance of the cyclopropyl group at the N-1 position in 6-fluoroquinoline-3-carboxylic acid derivatives?

A: The presence of a cyclopropyl group at the N-1 position plays a crucial role in the antibacterial activity of 6-fluoroquinoline-3-carboxylic acid derivatives. [, ] Studies show that compounds containing this moiety generally exhibit enhanced in vitro potency compared to those with an ethyl group at the N-1 position, particularly when combined with a 5-methyl substitution. [] This suggests a synergistic effect between the N-1 cyclopropyl group and the C-5 methyl substitution in enhancing antibacterial activity.

Q3: Are there any known intermediates in the synthesis of 6-fluoroquinoline-3-carboxylic acid derivatives that are particularly useful?

A: Yes, a key intermediate in the synthesis of potent antibacterial 6-fluoroquinoline-3-carboxylic acid derivatives is a 5-amino-1-cycloalkyl-1,4-dihydro-4-oxo-6-fluoroquinoline-3-carboxylic acid derivative. [] This intermediate can be synthesized from a series of reactions starting with a malonic acid half ester and 2-nitro-3,4,5,6-tetrafluorobenzoyl chloride. This intermediate is particularly versatile and can be further modified to introduce various substituents at different positions of the quinolone ring, ultimately leading to the creation of diverse and potent antibacterial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.